7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile 7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 860650-24-4
VCID: VC4173043
InChI: InChI=1S/C18H16N4O2/c1-18(2,3)17-20-16-13(9-19)12(6-7-22(16)21-17)11-4-5-14-15(8-11)24-10-23-14/h4-8H,10H2,1-3H3
SMILES: CC(C)(C)C1=NN2C=CC(=C(C2=N1)C#N)C3=CC4=C(C=C3)OCO4
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352

7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

CAS No.: 860650-24-4

Cat. No.: VC4173043

Molecular Formula: C18H16N4O2

Molecular Weight: 320.352

* For research use only. Not for human or veterinary use.

7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile - 860650-24-4

Specification

CAS No. 860650-24-4
Molecular Formula C18H16N4O2
Molecular Weight 320.352
IUPAC Name 7-(1,3-benzodioxol-5-yl)-2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Standard InChI InChI=1S/C18H16N4O2/c1-18(2,3)17-20-16-13(9-19)12(6-7-22(16)21-17)11-4-5-14-15(8-11)24-10-23-14/h4-8H,10H2,1-3H3
Standard InChI Key XWMPTKHESCYICL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN2C=CC(=C(C2=N1)C#N)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound is systematically named 7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl) triazolo[1,5-a]pyridine-8-carbonitrile, reflecting its IUPAC-approved structure . Its molecular formula, C₁₈H₁₆N₄O₂, corresponds to a molar mass of 320.35 g/mol . The SMILES notation N#CC1=C(C2=CC=C(OCO3)C3=C2)C=CN4C1=NC(C(C)(C)C)=N4 encodes the spatial arrangement of its functional groups .

Core Structural Features

The molecule comprises three distinct moieties:

  • Triazolo[1,5-a]pyridine Core: A bicyclic system fusing a triazole ring (positions 1,2,4) with a pyridine ring, creating a planar aromatic scaffold .

  • Benzodioxol Substituent: A 1,3-benzodioxol group attached at position 7, contributing electron-donating properties and steric bulk .

  • tert-Butyl Group: Positioned at C2, this bulky alkyl group enhances lipophilicity and influences conformational stability .

  • Carbonitrile Functionality: A nitrile group at C8 introduces polarity and potential hydrogen-bonding capacity .

Synthesis and Manufacturing Considerations

Challenges in Synthetic Routes

  • Precursor Preparation: 5-Aminopyridine-8-carbonitrile derivatives.

  • Cyclization: Reaction with tert-butyl glyoxal to form the triazole ring.

  • Benzodioxol Incorporation: Suzuki-Miyaura coupling for aromatic substitution .

Comparative Reaction Conditions

Table 1 summarizes optimized parameters for analogous syntheses :

EntryReactant (R₁)SolventTime (h)Yield (%)
1PhenylDry Toluene3.583
24-MethoxyphenylDry Toluene389
32-ThiophenylDry Toluene294

These data suggest that electron-rich aryl groups enhance reaction efficiency, a principle potentially applicable to benzodioxol integration.

Physicochemical Properties

Predicted and Experimental Data

Key properties include:

  • Density: 1.32 ± 0.1 g/cm³ (predicted)

  • pKa: 1.3 ± 0.30 (predicted)

  • LogP: Estimated 3.1 (ChemAxon)

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) due to hydrophobic tert-butyl and benzodioxol groups .

Thermal Stability

While experimental thermogravimetric data are unavailable, the aromatic triazolo-pyridine core likely confers stability up to 250°C, consistent with similar fused heterocycles .

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